7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol
描述
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at the C7 position and a hydroxyl group at C3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogues, while the hydroxyl group allows for further functionalization via substitution reactions .
属性
IUPAC Name |
7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSFLOGGTUYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . The regioselectivity of the reaction can be influenced by the choice of solvent; for instance, using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
化学反应分析
Nucleophilic Substitution Reactions
The difluoromethyl group at position 7 undergoes nucleophilic substitution under specific conditions. For example:
-
Fluorine displacement : Reactions with amines (e.g., morpholine) in the presence of PyBroP yield 5-amino derivatives (yields: 61–99%) .
-
Thiolation : Substitution with thiols (e.g., arylthiols) via C–O bond activation produces 5-mercapto derivatives, often requiring NIS as a catalyst .
Key Conditions :
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amination | PyBroP, morpholine | 1,4-Dioxane | 110°C | 94 |
| Thiolation | NIS, arylthiols | DMF | RT–110°C | 77–89 |
Cross-Coupling Reactions
The bromine atom at position 3 (introduced via bromination) enables Suzuki-Miyaura cross-coupling:
-
Palladium-catalyzed coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields 3-aryl derivatives (e.g., 6a , 91% yield) .
-
Regioselectivity : Coupling occurs preferentially at position 3 over position 5 due to steric and electronic factors .
Formylation and Oxidation
The hydroxyl group at position 5 participates in formylation and oxidation:
-
Vilsmeier-Haack formylation : Treatment with POCl₃/DMF introduces a formyl group at position 3, with yields dependent on substituent electronics (e.g., 52–87%) .
-
Oxidative cleavage : Osmium tetroxide/NaIO₄ converts vinyl groups to aldehydes (e.g., 138 , 67% yield) .
Example Reaction Pathway :
Esterification and Hydrolysis
The hydroxyl group undergoes esterification and subsequent hydrolysis:
-
Esterification : Propargylation with propargyl bromide/K₂CO₃ yields 7-O-propargyl derivatives (e.g., 6a–i , 80–96% yield) .
-
Hydrolysis : Lithium hydroxide-mediated saponification converts esters to carboxylic acids (e.g., conversion of 13 to 40 , 92% yield) .
Click Chemistry
The propargyl ether derivatives participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Triazole formation : Reaction with 1-azidoglycosides yields glycohybrids (e.g., 9a , 98% yield under microwave conditions) .
Optimized Conditions :
Biocatalytic Hydroxylation
In biological systems, the compound undergoes FAD-dependent hydroxylation:
科学研究应用
Biological Activities
1. Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold, including 7-(difluoromethyl) derivatives, has shown promise as a potent anticancer agent. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity against the MDA-MB-231 human breast cancer cell line. Although none of the tested compounds exhibited significant growth inhibition, the study emphasized the need for further exploration of structurally diverse derivatives to enhance efficacy .
2. Enzymatic Inhibition
Compounds within this class have also been identified as selective inhibitors of specific enzymes. The inhibition of phosphoinositide 3-kinase (PI3K) isoforms is notable, with certain derivatives displaying low nanomolar IC50 values. For example, CPL302415 was reported to have an IC50 value of 18 nM for PI3K δ, highlighting the potential of these compounds in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis .
3. Antituberculosis Activity
Another significant application is in the treatment of tuberculosis. High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis. This suggests that further development of similar structures could lead to effective antitubercular agents .
Synthetic Methodologies
The synthesis of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol involves various innovative approaches:
1. Copper-Catalyzed Reactions
Recent advancements have introduced copper-catalyzed methods for synthesizing diverse pyrazolo[1,5-a]pyrimidine derivatives. These methods often yield high purity and efficiency, enabling the production of compounds with varied substitutions that enhance biological activity .
2. Functionalization Strategies
Functionalization techniques have been developed to modify the pyrazolo[1,5-a]pyrimidine core. This includes reactions such as Suzuki–Miyaura cross-coupling and S_NAr reactions that allow for the introduction of various substituents at specific positions on the ring structure .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line | IC50 Value (nM) | Notes |
|---|---|---|---|---|
| CPL302415 | PI3K δ Inhibitor | N/A | 18 | High selectivity among PI3K isoforms |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antituberculosis Lead | Mycobacterium tuberculosis | N/A | Identified through high-throughput screening |
| Various Pyrazolo Compounds | Anticancer Activity | MDA-MB-231 | N/A | No significant growth inhibition observed |
Table 2: Synthetic Approaches
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Copper-Catalyzed Synthesis | Efficient method yielding diverse derivatives | Up to 91% |
| Suzuki–Miyaura Cross-Coupling | Introduces aryl groups at C-3 position | Varies |
| S_NAr Reactions | Functionalizes C-5 position with amines/thiols | Varies |
作用机制
The mechanism of action of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Structural and Physicochemical Comparisons
The compound is compared to structurally related pyrazolo[1,5-a]pyrimidines with substitutions at C7 and C5 (Table 1).
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidines
Key Observations :
Yield Comparison :
Optical and Electronic Properties
- Fluorescence: Pyrazolo[1,5-a]pyrimidines with amino groups at C7 (e.g., compound 87 in ) exhibit emission maxima at 393–414 nm, whereas difluoromethyl-substituted derivatives may show blue-shifted emission due to reduced electron-withdrawing effects compared to -CF3 .
生物活性
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and including tables to summarize key data.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of difluoromethylated pyrazole derivatives with appropriate pyrimidine precursors. The resulting compound features a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via caspase activation |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization |
| A549 | Not reported | Potential inhibition of Aurora-A kinase |
In a study focusing on microtubule assembly, compounds similar to this compound showed effective inhibition at concentrations as low as 20 µM, indicating their potential as microtubule-destabilizing agents .
Anti-inflammatory Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been linked to anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Target Enzyme/Pathway |
|---|---|---|
| 7-(Difluoromethyl) derivative | >70% | COX-2 |
| Other pyrazole derivatives | Variable | TNF-alpha |
Case Studies
A recent case study investigated the effects of this compound on breast cancer cells (MDA-MB-231). The study found that treatment with the compound resulted in significant morphological changes indicative of apoptosis and increased caspase-3 activity at higher concentrations (10 µM) . Cell cycle analysis revealed an arrest in the G2/M phase, further supporting its role as a potential therapeutic agent against breast cancer.
常见问题
Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidines, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves cyclization of β-enaminones with aminopyrazoles under reflux conditions. For example, 7-hydroxy derivatives can be chlorinated using phosphorus oxychloride (POCl₃) in 1,4-dioxane at reflux (85–93% yields) . Solvent choice (e.g., 1,4-dioxane vs. acetonitrile) and stoichiometric ratios of reagents (e.g., POCl₃:substrate = 2.5:1) critically affect yields and purity. Column chromatography with petroleum ether/ethyl acetate (9:1) is commonly used for purification .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C7–C8 = 1.470 ± 0.007 Å) and dihedral angles (34°–64° for aryl substituents) . NMR (¹H/¹³C) identifies substituent effects: methyl groups resonate at δ 2.40–2.60 ppm, while aromatic protons show splitting patterns dependent on electronic environments . IR spectroscopy detects carbonyl stretches (e.g., C=O at ~1680 cm⁻¹) in lactam derivatives .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?
- Methodological Answer : These compounds exhibit kinase inhibition (e.g., c-Src IC₅₀ = 0.16 µM for 7-aminopropyl derivatives) and MAO-B inhibition (IC₅₀ = 1.7–95.9 µM) . Activity correlates with substituents: electron-withdrawing groups (EWGs) at C7 enhance selectivity for targets like PI3Kδ . Standard assays include enzymatic inhibition (e.g., HTRF kinase assays) and cytotoxicity profiling (MTT on HCT116 cells) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical photophysical data in fluorophore derivatives?
- Methodological Answer : TD-DFT calculations often underestimate Stokes shifts (e.g., 4f: calculated λₑₓ = 398 nm vs. experimental λₑₓ = 440 nm) due to solvent effects (e.g., Δf = 0.210 in DMF) and intermolecular interactions in solid-state . Incorporating polarizable continuum models (PCM) for solvent correction and analyzing frontier molecular orbitals (e.g., HOMO→LUMO transitions) improves alignment with empirical data .
Q. What strategies mitigate debromination during Suzuki-Miyaura cross-coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Using XPhosPdG2/XPhos as a tandem catalyst system suppresses debromination by stabilizing Pd intermediates. Optimized conditions (1.3 equiv PyBroP, 3.0 equiv Et₃N in 1,4-dioxane, 110°C) achieve >90% yields for 3,5-diarylated derivatives . Monitoring reaction progress via UHPLC ensures selectivity for mono- vs. di-arylation .
Q. How do fluorinated substituents at C7 influence pharmacokinetic properties?
- Methodological Answer : Difluoromethyl groups enhance metabolic stability by reducing oxidative degradation. For example, 7-(difluoromethyl) derivatives show 3-fold higher plasma half-lives in murine models compared to non-fluorinated analogs . LogP values (calculated via ChemAxon) decrease with trifluoromethyl groups (logP = 2.1 vs. 2.8 for methyl), improving aqueous solubility .
Key Considerations for Experimental Design
- Contradiction Analysis : When DFT-predicted absorption spectra deviate from experimental data (e.g., 4f), validate via solvatochromism studies or crystal packing analysis .
- Probe Design : For bioimaging, prioritize small substituents (e.g., methyl) at C2/C5 to minimize steric hindrance in cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
